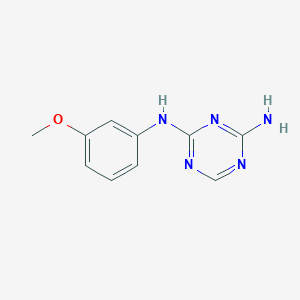

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as MTPTD, is a heterocyclic organic compound that is widely used in scientific research and laboratory experiments. MTPTD is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug discovery.

Aplicaciones Científicas De Investigación

Synthesis of β-lactam Antibiotics

N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, a compound related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, has been utilized in the synthesis of β-lactam antibiotics. This process involves the presence of a Lewis acid and yields products with good diastereoselectivity, making it a key intermediate in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).

Anti-Plasmodial Activity

6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, chemically related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have shown potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. This suggests potential use in antimalarial therapies (Lourens et al., 2016).

Herbicide Impact on Plant Enzymes

Some s-triazine herbicides, which are structurally similar to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have been shown to influence acid phosphatase and phosphodiesterase in corn roots. This research highlights the environmental and biological impacts of such compounds (Scarponi & Perucci, 1986).

Microbial Transformation of s-Triazines

The microbial transformation of s-triazine compounds, which include atrazine and simazine, has been studied. A specific microbial isolate, Rhodococcus corallinus, has been shown to possess hydrolase activity capable of transforming these compounds, demonstrating the potential for bioremediation (Mulbry, 1994).

Corticotropin-Releasing Factor Receptor-1 Antagonists

8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, structurally related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have been developed as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds have potential applications as anxiolytic or antidepressant drugs (Gilligan et al., 2009).

Sulfur Source Utilization by Bacteria

Bacteria capable of using the s-triazine herbicides prometryne and ametryne as sole sulfur sources for growth have been identified. This discovery furthers our understanding of microbial adaptation to environmental contaminants (Cook & Hütter, 1982).

Propiedades

IUPAC Name |

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPACLZVFOIZIGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)